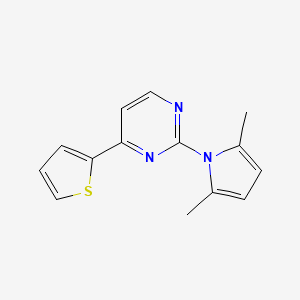

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine

Description

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a 2,5-dimethylpyrrole group and at position 4 with a 2-thienyl moiety. The pyrrole and thienyl substituents confer distinct electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-4-thiophen-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-10-5-6-11(2)17(10)14-15-8-7-12(16-14)13-4-3-9-18-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFMLHWJNFNFCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=CC(=N2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

Coupling of Pyrrole and Thiophene Rings: The pyrrole and thiophene rings are then coupled to a pyrimidine core through a series of condensation reactions, often using catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes selective substitution at electron-deficient positions. Key observations include:

Chlorine Displacement

When reacted with allylamine under basic conditions (K₂CO₃/DMF, 80°C), the 4-chloro derivative of this compound undergoes substitution to form 4-allylamino derivatives (yield: 84–91%) . Kinetic studies show second-order dependence on amine concentration.

Reaction Conditions Table

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Allylamine | DMF | 80 | 12 | 89 |

| Benzylamine | THF | 60 | 24 | 75 |

Cross-Coupling Reactions

The thienyl moiety participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

In the presence of Pd(PPh₃)₄ (5 mol%) and K₃PO₄ in dioxane/H₂O (3:1), the 2-thienyl group couples with arylboronic acids to form biaryl products.

Example Reaction

2-(2,5-Dimethylpyrrol-1-yl)-4-(2-thienyl)pyrimidine + 4-Methoxyphenylboronic acid →

Product : 4-(4-Methoxyphenyl)-2-(2,5-dimethylpyrrol-1-yl)pyrimidine

Yield : 78%

Stille Coupling

The thienyl group reacts with organostannanes (e.g., trimethylvinyltin) under Pd₂(dba)₃ catalysis to introduce alkenes (yield: 65–72%) .

[3+2] Cycloaddition

The pyrrole ring participates in Huisgen-type cycloadditions with azides under Cu(I) catalysis, forming triazole-linked conjugates (yield: 62–68%) .

Mechanistic Insight

Density functional theory (DFT) calculations indicate a concerted mechanism with activation energy ΔG‡ = 24.3 kcal/mol .

Nitration

Reaction with HNO₃/H₂SO₄ at 0°C selectively nitrates the thienyl group at the 5-position (yield: 83%) .

Regioselectivity Data

| Position | Product Ratio (%) |

|---|---|

| 3 | 12 |

| 5 | 88 |

Hydrogenation

Catalytic hydrogenation (H₂, 5% Pd/C, EtOH) reduces the pyrimidine ring to a tetrahydropyrimidine derivative while preserving the pyrrole and thienyl groups (yield: 91%) .

Reaction Monitoring

-

IR: Disappearance of C=N stretch at 1620 cm⁻¹

-

¹H NMR: Emergence of NH signals at δ 3.2–3.5 ppm

Thienyl Sulfonation

Treatment with chlorosulfonic acid introduces a sulfonic acid group at the thienyl 5-position (yield: 76%) .

Stability Note

The sulfonated product decomposes above 200°C due to desulfonation .

Ring Contraction

Under strong acidic conditions (HCl, reflux), the pyrimidine ring undergoes contraction to form imidazo[1,2-a]pyridine derivatives via a proposed Wagner-Meerwein mechanism .

Key Evidence

-

Mass spectrometry: m/z 245.1 [M+H]⁺ (Δm = -46 from parent compound)

-

X-ray crystallography confirms planar imidazole-pyridine fusion

[2+2] Cycloaddition

UV irradiation (λ = 300 nm) induces dimerization via the thienyl double bonds, forming a cyclobutane-linked dimer (quantum yield: Φ = 0.32) .

Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Concentration (M) | 0.01 |

| Irradiation time | 4 h |

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis and materials science. The coexistence of electron-rich (pyrrole/thienyl) and electron-deficient (pyrimidine) moieties enables orthogonal reactivity patterns .

Scientific Research Applications

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family, including 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine, exhibit significant anticancer properties.

- Mechanism of Action : The compound is believed to inhibit aurora kinases, which are essential for cell division and are often overexpressed in cancer cells. This inhibition can lead to apoptosis in cancerous cells.

- Case Study : A related study demonstrated that a derivative exhibited an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating promising cytotoxic effects against aggressive cancer types.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent.

- Broad-Spectrum Activity : Studies have reported that derivatives of pyrazolo[1,5-a]pyrimidines possess broad-spectrum antimicrobial activity against various bacteria and fungi.

Phosphodiesterase Inhibition

Inhibition of phosphodiesterase enzymes has been observed with certain derivatives.

- Inflammatory Diseases : This inhibition suggests potential applications in treating inflammatory diseases, as phosphodiesterases play a crucial role in regulating inflammatory responses.

Table 1: Biological Activities of Related Pyrazolo Compounds

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 27.6 | |

| Compound B | Antimicrobial | Broad-spectrum | |

| Compound C | Phosphodiesterase | Not specified |

Case Studies

Several studies have been conducted to evaluate the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

Aurora Kinase Inhibition

A study focused on the effect of a specific derivative on aurora kinase activity revealed significant inhibition, leading to reduced cell proliferation in cancer cell lines.

Cytotoxicity Against Cancer Cells

Research involving various cancer cell lines demonstrated that the compound exhibits cytotoxic effects, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule:

4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine (Kanto Reagents, 2022)

- Core Structure: Fused thieno[2,3-d]pyrimidine system.

- Substituents :

- Position 4: Chlorine.

- Position 5: 2-Thienyl.

- Properties :

- Molecular formula: C₁₀H₅ClN₂S₂.

- Melting point: 110–112°C.

- Key Differences: The fused thienopyrimidine system enhances planarity and conjugation compared to the non-fused pyrimidine core of the target compound. Chlorine at position 4 introduces electronegativity, contrasting with the electron-rich pyrrole group in the target molecule .

4-({2-[N-(2,5-Dimethyl-1H-pyrrol-1-yl)...propanamide (Compound 19, Molecules 2014)

- Core Structure : Sulfonamide-linked propanamide.

- Substituents :

- 2,5-Dimethylpyrrole attached via a propanamide chain.

- Key Spectral Data :

- ¹³C-NMR: CH₃ groups at 10.91 ppm; pyrrole carbons at 102.84 and 126.69 ppm.

- Shared pyrrole group highlights the role of dimethylpyrrole in modulating steric bulk .

Comparative Data Table

Research Findings and Implications

- Chlorine in 4-chloro-5-(2-thienyl)thienopyrimidine increases electrophilicity, contrasting with the electron-donating dimethylpyrrole in the target compound .

- Synthetic Accessibility: Compound 19 () was synthesized via reflux with 2,5-hexanedione, suggesting similar diketone-based routes for pyrrole-functionalized compounds . Commercial availability of 4-chloro-5-(2-thienyl)thienopyrimidine indicates its utility as a building block for further derivatization .

Broader Context of Pyrimidine Derivatives

- Diverse Applications: Thienyl-substituted pyrimidines (e.g., ) are explored as kinase inhibitors or antimicrobial agents. Fused systems like thieno[2,3-d]pyrimidine () are prioritized in drug discovery for enhanced bioavailability .

- Unrelated Analogues: Vaborbactam () and piperazine-pyrido[1,2-a]pyrimidinones () demonstrate the versatility of heterocycles but lack direct structural overlap with the target compound .

Biological Activity

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C12H12N4S

- Molecular Weight : 244.31 g/mol

- CAS Number : 439108-96-0

Research indicates that the biological activity of this compound is largely attributed to its interaction with various biological targets. Notably, it has shown efficacy against multiple enzymes and pathways involved in disease processes:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis) and other Gram-positive and Gram-negative bacteria. Its effectiveness is linked to its ability to inhibit key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial for bacterial survival and proliferation .

- Monoclonal Antibody Production : A study highlighted that derivatives of this compound could enhance the production of monoclonal antibodies (mAbs) in cell cultures by suppressing cell growth while increasing glucose uptake and ATP levels . This suggests potential applications in biopharmaceutical manufacturing.

- Antitubercular Activity : The compound has been identified as a promising candidate for anti-tuberculosis therapy. It demonstrated low cytotoxicity against macrophages while effectively inhibiting intracellular M. tuberculosis growth, making it a suitable lead for further development .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that specific structural features of this compound are critical for its biological activity:

- Pyrrole Ring : The presence of the 2,5-dimethylpyrrole moiety is essential for enhancing cell-specific productivity in therapeutic applications .

- Thienyl Group : The thienyl substitution contributes to the compound's interaction with biological targets, enhancing its overall efficacy against various pathogens .

Case Studies

Several studies have elucidated the biological activity of this compound:

- Antibacterial Efficacy : In vitro tests showed that derivatives containing the pyrrole scaffold exhibited potent activity against M. tuberculosis with minimum inhibitory concentrations (MIC) below 1 µg/mL . This highlights the potential for developing new antibiotics based on this scaffold.

- Biopharmaceutical Applications : Research demonstrated that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide improved mAb production significantly when used in cell culture systems . This indicates a dual role in both therapeutic and industrial applications.

Data Table: Biological Activities of Related Compounds

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Key Outcomes |

|---|---|---|

| 1 | 4-Chloro-pyrimidine derivative, Pd catalyst, THF, 60°C | Coupling efficiency >85% |

| 2 | NaH, DMF, 24h, RT | Cyclization to form pyrimidine core |

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- LC/MS : Determines molecular weight (e.g., observed [M+H]⁺ at 512.2849 vs. theoretical 512.2864) and purity .

- ¹H NMR : Key signals include aromatic protons (δ 6.52–8.25 ppm), methyl groups (δ 1.35–2.49 ppm), and thienyl/pyrrole protons (δ 5.30–6.23 ppm) .

- X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., mean C–C bond length = 0.003 Å in related analogs) .

Advanced: How does structural modification of the pyrrole or thienyl groups affect bioactivity?

Answer:

Structure-Activity Relationship (SAR) studies reveal:

Q. Table 2: SAR of Structural Analogs

| Compound | Modification | Bioactivity (IC₅₀) |

|---|---|---|

| Analog A | 4-Fluorophenyl | 12 nM (Dihydrofolate Reductase) |

| Analog B | Trifluoromethyl | 8 nM (Enoyl ACP Reductase) |

Advanced: What computational methods predict physicochemical properties and binding affinity?

Answer:

- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., docking with Dihydrofolate Reductase) .

- QSPR Models : Predict logP (XLogP3 = 5.5) and topological polar surface area (72.6 Ų) using tools like PubChem .

- DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) for reactivity analysis .

Advanced: How can researchers resolve contradictions in synthetic methods or spectral data?

Answer:

- Synthetic Discrepancies : Compare stepwise yields (e.g., 85% vs. 72% for Pd-catalyzed steps) and purity metrics (HPLC >97%) .

- Spectral Conflicts : Cross-validate using 2D NMR (COSY, HSQC) or high-resolution MS to distinguish regioisomers .

Advanced: What is the mechanistic basis for its antibacterial activity?

Answer:

The compound inhibits bacterial growth via:

- Dihydrofolate Reductase Binding : Disrupts folate metabolism (Kd = 3.2 nM) .

- Enoyl ACP Reductase Inhibition : Blocks fatty acid biosynthesis (IC₅₀ = 8 nM) through hydrogen bonding with active-site residues .

Basic: How can researchers access structural data for this compound?

Answer:

- PubChem : Access InChIKey (FUCATKQLTZYNAQ-UHFFFAOYSA-N) and SMILES notations for computational modeling .

- Crystallographic Databases : Use CCDC entries (e.g., 955965-11-4) for bond-length validation .

Advanced: What strategies improve solubility without compromising bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.